Cas no 767594-41-2 (rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid)

Technical Introduction: rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid is a chiral piperidine derivative featuring both carboxylic acid and ethyl functional groups at the 2- and 4-positions, respectively. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules and chiral ligands. Its stereochemical complexity enables applications in asymmetric synthesis and medicinal chemistry, where precise spatial orientation is critical. The rac-(2R,4S) diastereomer offers a balanced combination of steric and electronic properties, facilitating selective modifications. High purity and well-defined stereochemistry make it suitable for rigorous synthetic and mechanistic studies. This compound is typically handled under controlled conditions due to its potential reactivity.
rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid structure
767594-41-2 structure
Product Name:rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid
CAS No:767594-41-2
MF:C8H15NO2
MW:157.210202455521
CID:551034
PubChem ID:45082205
Update Time:2025-11-01

rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Piperidinecarboxylicacid, 4-ethyl-, (2R,4S)-rel-
    • 2-Piperidinecarboxylicacid, 4-ethyl-, cis- (9CI)
    • rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid
    • 2-Piperidinecarboxylicacid,4-ethyl-,cis-(9CI)
    • 2-Piperidinecarboxylicacid,4-ethyl-,(2S,4R)-(9CI)
    • EN300-1723666
    • Rel-(2S,4R)-4-Ethylpiperidine-2-carboxylic acid
    • (2S,4R)-4-Ethylpiperidine-2-carboxylic acid
    • 767594-41-2
    • starbld0018520
    • 755752-40-0
    • DTXSID00665178
    • Inchi: 1S/C8H15NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
    • InChI Key: FMRBNNFMLPDYAJ-RQJHMYQMSA-N
    • SMILES: OC([C@@H]1C[C@H](CC)CCN1)=O

Computed Properties

  • Exact Mass: 157.11000
  • Monoisotopic Mass: 157.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3A^2
  • XLogP3: -1

Experimental Properties

  • PSA: 49.33000
  • LogP: 1.17800

rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid Pricemore >>

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Additional information on rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid

Rac-(2R,4S)-4-Ethylpiperidine-2-Carboxylic Acid: A Comprehensive Overview

Rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid, a compound with the CAS number 767594-41-2, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their role in drug discovery and materials science. The molecule's chiral centers and functional groups make it a versatile building block for synthesizing bioactive compounds.

The racemic mixture of this compound consists of two enantiomers, (2R,4S) and (2S,4R), which are non-superimposable mirror images. This stereochemistry plays a crucial role in determining the compound's biological activity and pharmacokinetic properties. Recent studies have highlighted the importance of stereocontrol in drug design, emphasizing the need for enantioselective synthesis methods to produce pure enantiomers of rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid.

One of the most notable advancements in the synthesis of this compound involves the use of asymmetric catalysis. Researchers have employed chiral catalysts to achieve high enantioselectivity in the formation of the (2R,4S) configuration. This approach not only enhances the efficiency of the synthesis process but also aligns with green chemistry principles by minimizing waste and reducing environmental impact.

The carboxylic acid group in rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid is a key functional group that contributes to its reactivity and versatility. This group can undergo various transformations, such as esterification or amidation, to generate derivatives with enhanced bioavailability or target-specific activity. For instance, ester derivatives have been explored as prodrugs to improve solubility and absorption in pharmaceutical applications.

Recent research has focused on the pharmacological properties of this compound, particularly its potential as a building block for peptide mimetics or GPCR modulators. The piperidine ring's flexibility and ability to form hydrogen bonds make it an ideal scaffold for designing molecules that interact with complex biological systems. Studies have demonstrated that derivatives of rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid exhibit promising activity in assays targeting neurodegenerative diseases and inflammatory conditions.

In addition to its role in drug discovery, rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid has shown potential in materials science. Its ability to form stable amide bonds makes it a candidate for constructing polyamides with tailored mechanical and thermal properties. Researchers are exploring its use in developing biodegradable polymers for biomedical applications such as drug delivery systems or tissue engineering scaffolds.

The synthesis and characterization of rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid have been extensively documented in recent scientific literature. Advanced analytical techniques such as NMR spectroscopy and X-ray crystallography have provided detailed insights into its molecular structure and stereochemistry. These studies underscore the importance of rigorous characterization methods in ensuring the quality and reproducibility of chemical compounds used in research and development.

Furthermore, computational modeling has played a pivotal role in understanding the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have been employed to predict its interaction with biological targets, aiding in the design of more effective drug candidates. These computational approaches complement experimental studies by providing a deeper understanding of molecular behavior at an atomic level.

In conclusion, rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid stands out as a valuable compound with diverse applications across multiple scientific disciplines. Its unique structure, coupled with advancements in synthetic methods and computational tools, positions it as a key player in future innovations within chemistry and pharmacology.

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